molecular formula C16H14BrN3OS B2406558 2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034366-09-9

2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2406558
CAS No.: 2034366-09-9
M. Wt: 376.27
InChI Key: NBMKMTLSFHLLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a brominated aromatic ring linked to a thiophene-substituted pyrazole moiety via an ethyl spacer. Its structure combines a benzamide core with heterocyclic components, making it a candidate for applications in medicinal chemistry and catalysis. The thiophene-pyrazole unit introduces π-conjugation and sulfur-based electronic effects, which may modulate binding affinity in biological systems or catalytic activity .

Characterization of such compounds typically involves spectroscopic methods (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR, IR) and X-ray crystallography for structural confirmation. For example, analogous benzamide derivatives, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, were validated using X-ray diffraction with SHELX software, a standard tool for small-molecule refinement .

Properties

IUPAC Name

2-bromo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS/c17-14-4-2-1-3-13(14)16(21)18-7-9-20-8-5-15(19-20)12-6-10-22-11-12/h1-6,8,10-11H,7,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMKMTLSFHLLFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the bromination of benzamide to introduce the bromine atom. This is followed by the formation of the pyrazole ring through cyclization reactions involving appropriate precursors. The thiophene ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene and pyrazole rings can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and ligands are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is C16H14BrN3OSC_{16}H_{14}BrN_{3}OS, with a molecular weight of approximately 376.3 g/mol. The compound features several key functional groups that contribute to its unique properties:

ComponentDescription
Bromine AtomEnhances reactivity and potential biological activity
Thiophene RingProvides distinct electronic properties
Pyrazole RingKnown for various medicinal properties, including anti-inflammatory and anticancer effects
Benzamide MoietyOffers structural stability and potential for further functionalization

Synthetic Routes

The synthesis of 2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazole Ring : Derived from a thiophene derivative through cyclization reactions involving hydrazine and suitable diketones.
  • Bromination : The benzamide core is brominated using bromine or N-bromosuccinimide (NBS).
  • Coupling Reaction : The pyrazole-thiophene moiety is coupled to the brominated benzamide using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

The compound exhibits a range of biological activities, making it a valuable candidate for further research:

1. Antimicrobial Activity

  • Compounds similar to 2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide have shown significant antimicrobial properties.
  • For example, derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
CompoundMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other Derivative0.30Escherichia coli

2. Anti-inflammatory Activity

  • The compound has been evaluated for its anti-inflammatory potential, particularly through COX enzyme inhibition.
  • In vivo studies have shown significant reduction in edema in carrageenan-induced models.
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound40%75%

3. Anticancer Properties

  • Preliminary studies suggest that the compound may exhibit anticancer activity, potentially targeting specific cancer cell lines.

Medicinal Chemistry Applications

In medicinal chemistry, 2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide serves as a building block for the synthesis of novel drug candidates targeting specific enzymes or receptors. Its unique structural features enhance its suitability for various therapeutic applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related benzamide and heterocyclic derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Properties
2-Bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide C${16}$H${13}$BrN$3$O$2$S Bromobenzamide, thiophene-pyrazole ~397.3 Potential catalysis, kinase inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C${12}$H${17}$NO$_2$ Methylbenzamide, N,O-bidentate group ~207.3 Metal-catalyzed C–H bond functionalization
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate C${19}$H${18}$N$4$O$3$ Triazole, phenylacetate ~350.4 Nucleophilic substitution reactions

Key Comparisons:

Substituent Effects: The bromine atom in the target compound increases steric hindrance and polarizability compared to the methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This may enhance its ability to participate in halogen bonding or Suzuki-Miyaura coupling .

Spectroscopic Characterization :

  • $ ^1H $-NMR spectra of analogous compounds (e.g., ) show aromatic protons at δ 7.5–8.2 ppm and NH signals near δ 13.0 ppm. The target compound’s pyrazole NH and thiophene protons would likely appear in similar regions, with bromine-induced deshielding altering aromatic peak positions .

Functional Applications :

  • Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is tailored for metal coordination via its N,O-bidentate group, the target compound’s pyrazole-thiophene system may favor interactions with transition metals like palladium or copper in catalytic cycles .
  • The triazole derivative in exhibits reactivity toward nucleophiles (e.g., hydrazine), whereas the bromobenzamide group in the target compound is more prone to substitution or cross-coupling reactions .

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves coupling a brominated benzoyl chloride with a thiophene-pyrazole-ethylamine intermediate, analogous to methods in (e.g., acyl chloride-amine condensation) .
  • Crystallographic Validation : SHELX-based refinement () would be critical for confirming the stereochemistry of the ethyl spacer and heterocyclic orientation .

Biological Activity

2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom, a thiophene ring, and a pyrazole moiety, which contribute to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in drug development and other scientific applications.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is C16H14BrN3OS\text{C}_{16}\text{H}_{14}\text{BrN}_{3}\text{OS}, with a molecular weight of 376.3 g/mol. The structure includes functional groups that are known to influence biological activity, particularly in antimicrobial and anticancer contexts.

PropertyValue
Molecular FormulaC₁₆H₁₄BrN₃OS
Molecular Weight376.3 g/mol
CAS Number2034366-09-9
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, exhibit significant antimicrobial properties. In studies comparing various compounds, those containing the pyrazole ring often demonstrated lower Minimum Inhibitory Concentrations (MICs) against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. For instance, similar compounds have shown MIC values ranging from 50 µg/mL to 200 µg/mL against these strains, indicating promising antibacterial potential .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression. For example, studies have shown that modifications at the pyrazole position can enhance the inhibition of cancer cell proliferation. Although specific data on 2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide remains limited, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, it was found that compounds similar to 2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide exhibited superior antibacterial activity against Klebsiella pneumoniae with MIC values significantly lower than conventional antibiotics . This suggests that structural modifications can lead to enhanced efficacy.

Case Study 2: Kinase Inhibition
Another study focused on the kinase inhibitory properties of pyrazole derivatives found that certain substitutions on the pyrazole ring increased potency against RET kinase, a target in several cancers. While direct studies on the compound are lacking, it is hypothesized that similar structural motifs could yield comparable results .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-bromo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

  • Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazole-thiophene intermediate via cyclocondensation of hydrazine derivatives with thiophene-containing ketones.
  • Step 2: Alkylation of the pyrazole nitrogen using bromoethylamine derivatives.
  • Step 3: Amidation with 2-bromobenzoyl chloride using coupling agents like EDC/HOBt under inert conditions (e.g., dichloromethane, 0–5°C) .
  • Key Considerations: Solvent choice (e.g., acetonitrile or DMF), catalyst optimization (e.g., triethylamine), and purification via column chromatography (hexane/EtOAc gradients) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms the presence of the thiophene (δ 6.8–7.5 ppm), pyrazole (δ 7.2–8.1 ppm), and benzamide protons (δ 7.4–8.3 ppm). NOESY can resolve spatial proximity of substituents .
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~690 cm⁻¹ (C-Br vibration) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 404.33 (C18H18BrN3OS) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition: Fluorometric assays targeting kinases or cyclooxygenases (COX-1/2) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

  • Answer:

  • Reaction Engineering: Use flow chemistry to enhance mixing and heat transfer during amidation .
  • Catalyst Screening: Test alternatives to EDC, such as DCC or CDI, to reduce side reactions .
  • In-line Analytics: Implement LC-MS monitoring to identify and address intermediates/degradants early .

Q. How can contradictions in biological activity data across studies be systematically addressed?

  • Answer:

  • Standardized Protocols: Adopt CLSI guidelines for antimicrobial assays to minimize variability .
  • Dose-Response Curves: Use 8–10 concentration points for IC50 determination to improve reproducibility .
  • Orthogonal Assays: Validate enzyme inhibition results with SPR (surface plasmon resonance) binding studies .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs .
  • MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
  • QSAR Modeling: Develop models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Answer:

  • Single-Crystal X-ray Diffraction: Use SHELXL for refinement; focus on resolving torsional angles of the pyrazole-thiophene linkage .
  • Twinned Data Handling: Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Validation Tools: Check CCDC databases for similar structures to cross-validate bond lengths/angles .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Answer:

  • Forced Degradation Studies: Expose to pH 1–13 buffers, UV light, and oxidative (H2O2) conditions; monitor via HPLC .
  • Formulation Screening: Test cyclodextrin inclusion complexes or lipid nanoparticles to enhance aqueous solubility .
  • Protective Group Chemistry: Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during storage .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Answer:

  • Core Modifications: Replace bromine with electron-withdrawing groups (e.g., -CF3) to boost electrophilicity .
  • Heterocycle Variations: Substitute thiophene with furan or selenophene to alter π-stacking interactions .
  • Side Chain Optimization: Extend the ethyl linker to a propyl group for improved target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.